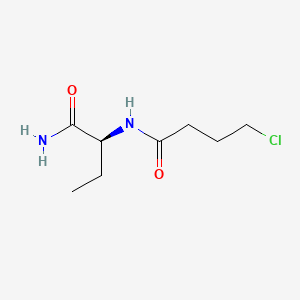

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-(4-chlorobutanoylamino)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJNYRYTZPBHFT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)NC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N)NC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145496 | |

| Record name | N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102767-31-7 | |

| Record name | N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102767317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102767-31-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1-AMINO-1-OXOBUTAN-2-YL)-4-CHLOROBUTANAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8M8S76NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide (CAS: 102767-31-7): A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, a critical intermediate in the synthesis of the widely used antiepileptic drug, Levetiracetam. This document delves into its chemical identity, synthesis, analytical characterization, and its pivotal role in pharmaceutical manufacturing, offering valuable insights for professionals in drug discovery and development.

Introduction and Chemical Identity

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, with the CAS number 102767-31-7, is a chiral organic compound that serves as a direct precursor in the industrial synthesis of Levetiracetam.[1][2] Due to its origin in the synthesis of this prominent drug, it is also commonly referred to as "Levetiracetam Related Compound A" or "Levetiracetam Impurity 3".[1][3] Its precise stereochemistry is paramount, as the therapeutic activity of Levetiracetam is specific to its (S)-enantiomer.[2] Understanding the properties and synthesis of this intermediate is therefore crucial for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API).

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 102767-31-7 | [1] |

| Molecular Formula | C₈H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 206.67 g/mol | [1] |

| IUPAC Name | (2S)-2-(4-chlorobutanoylamino)butanamide | [1] |

| Synonyms | Levetiracetam Related Compound A, (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, N-[(1S)-1-(Aminocarbonyl)propyl]-4-chlorobutanamide | [1][3] |

| Appearance | White to off-white solid/crystals | [4] |

| Storage Temperature | 2-8°C Refrigerator or -18°C | [3][5] |

Synthesis and Manufacturing Context

The primary route to synthesizing (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide involves the acylation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride.[3] This reaction is a critical step in the overall synthesis of Levetiracetam. The starting material, (S)-2-aminobutanamide, is itself typically derived from (S)-2-aminobutanoic acid.[6]

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two main stages: the formation of the chiral amide precursor, (S)-2-aminobutanamide, and its subsequent reaction to form the target compound.

Figure 1: Overall synthetic pathway from (S)-2-aminobutanoic acid to Levetiracetam, highlighting the formation of the target intermediate.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established patent literature.[3] Researchers should adapt and optimize these conditions based on their specific laboratory setup and safety protocols.

Step 1: Preparation of (S)-2-aminobutanamide (Starting Material)

(S)-2-aminobutanamide can be prepared from (S)-2-aminobutanoic acid through various amidation procedures. One common method involves the conversion of the carboxylic acid to an activated species (e.g., an acid chloride or ester) followed by reaction with ammonia.

Step 2: Synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve (S)-2-aminobutanamide in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Base Addition: Add a suitable base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture to a low temperature (typically 0-5 °C). Slowly add a solution of 4-chlorobutyryl chloride in the same solvent via the addition funnel, maintaining the temperature throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup and Isolation:

-

Quench the reaction by adding water or a dilute aqueous acid solution.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Analytical Characterization and Quality Control

As a critical intermediate in pharmaceutical manufacturing, the purity and identity of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide must be rigorously controlled.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound and for its quantification as a related substance in Levetiracetam.

Table 2: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection | UV at a low wavelength (e.g., 205-215 nm) |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 10-20 µL |

Note: Specific mobile phase composition and gradient programs will vary and should be optimized for the specific analytical requirements.[4][5][7]

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

Biological Activity and Significance

It is important to note that while (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is structurally related to the active drug Levetiracetam, there is a lack of direct scientific evidence for its own significant biological or pharmacological activity. Its primary significance lies in its role as a synthetic intermediate.[6] Any potential biological effects are generally considered in the context of it being an impurity in the final drug product.

Safety and Handling

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a chemical compound intended for research and manufacturing purposes and should be handled with appropriate safety precautions in a laboratory or controlled manufacturing setting.[4][8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[4]

Conclusion

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a molecule of high importance in the pharmaceutical industry, serving as an indispensable building block in the synthesis of Levetiracetam. A thorough understanding of its synthesis, purification, and analytical characterization is fundamental for ensuring the quality and safety of this widely used antiepileptic medication. While it lacks significant intrinsic biological activity, its role as a key intermediate and potential impurity underscores the importance of stringent quality control throughout the manufacturing process.

References

-

PubChem. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide in Pharmaceutical Manufacturing. Available at: [Link]

- Google Patents. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.

-

Pharmaffiliates. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. Available at: [Link]

-

Der Pharma Chemica. A novel RP-HPLC method for the analysis of levetiracetam in formulations. Available at: [Link]

Sources

- 1. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | C8H15ClN2O2 | CID 29938341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide [lgcstandards.com]

- 3. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. jpionline.org [jpionline.org]

- 6. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide | 102767-31-7 | Benchchem [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. scbt.com [scbt.com]

An In-Depth Technical Guide to Investigating the Potential Biological Activity of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Executive Summary: (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a chiral molecule recognized primarily as a key intermediate and related compound in the synthesis of the antiepileptic drug Levetiracetam.[1][2][3][4] Its structure, featuring a stereospecific center derived from (S)-2-aminobutyric acid and a reactive 4-chlorobutanamide moiety, suggests a significant, unexplored potential for biological activity. The chloroacetamide group, in particular, is a well-characterized electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues in proteins.[5] This guide outlines a comprehensive, multi-phase research program designed to systematically investigate the hypothesis that this compound acts as a targeted covalent inhibitor, to identify its potential protein targets, and to characterize its cellular activity. The proposed workflows are designed for drug development professionals and researchers, providing a robust framework for elucidating the compound's mechanism of action and therapeutic potential.

Introduction and Rationale

Chemical Structure Analysis

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide (CAS: 102767-31-7) possesses distinct chemical features that form the basis of its predicted bioactivity.[2][3]

-

Recognition Element: The (S)-2-aminobutyramide core is a chiral scaffold derived from a non-proteinogenic amino acid.[6][7] This element is hypothesized to mediate specific, non-covalent interactions with a target protein's binding pocket, conferring selectivity.

-

Reactive Element ("Warhead"): The 4-chlorobutanamide tail contains a terminal alkyl chloride. The chloroacetamide group is a known, albeit milder, electrophile compared to iodo- or bromoacetamides, capable of reacting with nucleophilic amino acid residues such as cysteine.[5] This suggests the potential for irreversible or long-residence-time covalent inhibition of a target protein.[8]

Core Hypothesis: A Potential Targeted Covalent Inhibitor

The molecule's bifunctional nature leads to the central hypothesis that it acts as a targeted covalent inhibitor. This class of inhibitors typically operates via a two-step mechanism:[9][10]

-

Reversible Binding: The recognition element first docks into the target's binding site through non-covalent forces (e.g., hydrogen bonds, van der Waals interactions).

-

Covalent Modification: This initial binding event positions the electrophilic warhead in close proximity to a reactive nucleophile on the protein surface, facilitating the formation of a stable covalent bond.[9][11]

This mechanism can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that are challenging for traditional reversible inhibitors.[8]

Potential Therapeutic Areas

Given that reactive cysteine residues are often found in the active or allosteric sites of enzymes, several protein classes represent high-priority potential targets. These include:

-

Cysteine Proteases: Caspases and cathepsins, key regulators of apoptosis and inflammation.

-

Kinases: Certain kinases possess accessible cysteine residues near the ATP-binding pocket.

-

E3 Ligases: These enzymes play a crucial role in protein degradation and are increasingly targeted in drug discovery.

Successful identification and validation of a target in these classes could position this molecule or its derivatives as a lead compound in oncology, immunology, or neurodegenerative disease research.

Phase 1: In Vitro Target Identification and Mechanistic Characterization

The primary objective of this phase is to identify specific protein targets of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide in an unbiased manner and to confirm the proposed covalent mechanism of action.

Experimental Workflow: In Vitro Target Discovery

Caption: Phase 1 workflow for target discovery and validation.

Protocol 1: Chemoproteomic Covalent Ligand Discovery

Rationale: To identify the protein targets of the compound in a native biological context, an unbiased chemoproteomics approach is the gold standard.[12][13] Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful technique to map reactive cysteines across the proteome that are engaged by a covalent ligand.[14]

Step-by-Step Methodology:

-

Lysate Preparation: Prepare proteomes from a relevant cell line (e.g., Jurkat cells for immunological targets, a cancer cell line like HCT116).

-

Compound Incubation: Treat one sample of the cell lysate with the test compound (e.g., at 10-100 µM) and a control sample with DMSO vehicle. Incubate for 1 hour at 37°C.

-

Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne, to both samples to label all accessible cysteine residues not blocked by the test compound.

-

Click Chemistry: Use copper-catalyzed click chemistry to attach an enrichment tag (e.g., TEV-biotin-azide) to the alkyne-modified cysteines.

-

Enrichment: Enrich the biotin-tagged peptides using streptavidin beads.

-

Digestion & Mass Spectrometry: Digest the enriched proteins (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

-

Data Analysis: Quantify the relative abundance of peptides between the compound-treated and DMSO-treated samples. A significant reduction in a peptide's signal in the treated sample indicates it was a target of the covalent compound.[12]

Protocol 2: Validation with Recombinant Protein & Intact Mass Spectrometry

Rationale: Once high-confidence targets are identified, the covalent interaction must be validated using purified recombinant protein. Intact protein mass spectrometry provides direct evidence of a covalent bond by detecting the expected mass shift in the protein corresponding to the addition of the compound.[16][17][18]

Step-by-Step Methodology:

-

Protein Preparation: Obtain high-purity recombinant protein for a top candidate identified from the chemoproteomics screen.

-

Incubation: Incubate the recombinant protein (e.g., 5 µM) with a molar excess of the test compound (e.g., 50 µM) for various time points (e.g., 0, 15, 60, 120 minutes) at 37°C. A DMSO control is run in parallel.

-

Sample Preparation: Quench the reaction and desalt the protein sample using a C4 ZipTip or similar method.

-

Mass Spectrometry: Analyze the samples via direct infusion into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

-

Data Analysis: Deconvolute the resulting spectra to determine the intact mass of the protein. A successful covalent modification will result in a mass increase equal to the molecular weight of the compound.[17]

| Expected Outcome | Mass Shift (Da) | Interpretation |

| No Reaction | 0 | No covalent binding occurred. |

| Covalent Adduct | + 220.69 | Successful covalent modification. |

Protocol 3: Kinetic Characterization by Isothermal Titration Calorimetry (ITC)

Rationale: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KI) and the rate of inactivation (kinact) for covalent inhibitors.[19][20] This provides a complete kinetic profile of the inhibitor.[21][22]

Step-by-Step Methodology:

-

Sample Preparation: Prepare the purified target enzyme in a suitable buffer in the ITC cell. Prepare the test compound in the same buffer in the injection syringe.

-

ITC Experiment: Perform a series of injections of the compound into the enzyme solution. The instrument will measure the heat change upon each injection.

-

Data Analysis: For a two-step covalent inhibitor, the data is complex. Specialized kinetic competition models (ITC-KC) are used to fit the raw data.[22][23] This analysis will yield two key parameters:

-

KI: The dissociation constant for the initial, reversible binding step.

-

kinact: The first-order rate constant for the formation of the covalent bond.

-

-

Efficiency Calculation: The overall efficiency of the inhibitor is reported as kinact/KI .

Phase 2: Cellular Activity and Target Engagement

This phase aims to determine if the compound can enter cells, engage its intended target, and elicit a functional biological response.

Experimental Workflow: Cellular Characterization

Caption: Phase 2 workflow for cellular activity and target engagement.

Protocol 4: Cellular Target Engagement Assay

Rationale: It is crucial to confirm that the compound engages its target within the complex environment of a living cell.[24] A competitive activity-based protein profiling (ABPP) experiment can quantify target occupancy.[25]

Step-by-Step Methodology:

-

Cell Treatment: Treat intact, living cells with increasing concentrations of the test compound for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

-

Cell Lysis & Probe Labeling: Lyse the cells and treat the proteomes with the broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne), as described in Protocol 1.

-

Analysis: The remaining steps (click chemistry, enrichment, MS analysis) are identical to Protocol 1.

-

Data Interpretation: The degree to which the test compound prevents labeling by the probe corresponds to its target occupancy in the cell. This allows for the determination of an EC50 for target engagement.

Protocol 5: Downstream Functional Assays

Rationale: Target engagement should lead to a measurable functional consequence. The specific assay depends on the identity of the validated target.

Example Scenarios:

-

If the target is Caspase-3 (an executioner caspase):

-

Assay: Measure apoptosis induction.

-

Method: Treat a relevant cancer cell line (e.g., HeLa) with the compound. Use a fluorescent substrate for activated caspase-3 (e.g., NucView® 488) and analyze via flow cytometry or fluorescence microscopy to quantify apoptotic cells.

-

-

If the target is a Kinase (e.g., BTK):

-

Assay: Measure phosphorylation of a downstream substrate.

-

Method: Treat cells with the compound, then stimulate the relevant pathway. Lyse the cells and perform a Western blot using an antibody specific to the phosphorylated form of the kinase's substrate. A reduction in the phospho-signal indicates successful target inhibition.

-

-

If the target is an E3 Ligase (e.g., RNF114):

-

Assay: Measure the stability of a known substrate.

-

Method: Treat cells with the compound. Lyse the cells at various time points and perform a Western blot for the known substrate (e.g., p21). Inhibition of the E3 ligase should lead to an accumulation/stabilization of the substrate protein.[26]

-

Data Interpretation and Future Directions

A successful investigation will yield a comprehensive dataset linking the chemical structure of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide to a specific molecular target and a defined cellular outcome.

-

Synthesizing the Data: The convergence of data from chemoproteomics, intact mass spectrometry, ITC, and cellular assays will build a strong, evidence-based case for the compound's mechanism of action.

-

Lead Optimization: Should the compound demonstrate promising on-target activity but suffer from off-targeting or poor cellular potency, the validated target information provides a roadmap for medicinal chemistry. Modifications can be made to the (S)-2-aminobutyramide "recognition" moiety to improve affinity and selectivity, or to the electrophilic "warhead" to tune reactivity.

-

In Vivo Studies: With a well-characterized compound demonstrating cellular efficacy and target engagement, the logical next step is to assess its pharmacokinetic properties and test its efficacy in relevant animal models of disease.

References

- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health. [Link]

- Using Protein-Confined Proximity to Determine Chemical Reactivity. National Institutes of Health. [Link]

- Covalent Inhibition in Drug Discovery. National Institutes of Health. [Link]

- Chemoproteomics-Enabled Covalent Ligand Screen Reveals a Cysteine Hotspot in Reticulon 4 that Impairs ER Morphology and Cancer Pathogenicity. National Institutes of Health. [Link]

- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]

- A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Publications. [Link]

- Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

- Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

- Quantitating drug-target engagement in single cells in vitro and in vivo. National Institutes of Health. [Link]

- Studies on the Reaction of Sulfite with Proteins. ResearchGate. [Link]

- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). PubMed. [Link]

- Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity. ACS Publications. [Link]

- Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. National Institutes of Health. [Link]

- Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]

- Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. [Link]

- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

- Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Biortus. [Link]

- Preparation of (s)-2-aminobutyric acid.

- Isothermal Titration Calorimetry in Biocatalysis. Frontiers. [Link]

- Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

- Characterizing Binding Interactions by ITC. TA Instruments. [Link]

- Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. National Institutes of Health. [Link]

- Development of Covalent Drugs with New Emerging Technologies. YouTube. [Link]

- Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. National Institutes of Health. [Link]

- Quantitative proteomics and applications in covalent ligand discovery. Frontiers. [Link]

- Understanding the Role of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PNAS. [Link]

- Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. [Link]

- The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

- Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

- Amino Acids in the Development of Prodrugs. MDPI. [Link]

- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Institutes of Health. [Link]

- General mechanism of covalent inhibition of a protein target by a ligand possessing electrophilic warhead (E) and protein (target). ResearchGate. [Link]

- The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. ACS Publications. [Link]

- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. [Link]

- The Strategic Importance of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide | 102767-31-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. (S)-N-(1-aMino-1-oxobutan-2-yl)-4-chlorobutanaMide | 102767-31-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Using Protein-Confined Proximity to Determine Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 8. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 9. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells [chomixbio.com]

- 13. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]

- 14. Chemoproteomics-Enabled Covalent Ligand Screen Reveals a Cysteine Hotspot in Reticulon 4 that Impairs ER Morphology and Cancer Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. emerypharma.com [emerypharma.com]

- 17. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. drughunter.com [drughunter.com]

- 22. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv [biorxiv.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function | bioRxiv [biorxiv.org]

An In-Depth Technical Guide to (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide (Levetiracetam Related Compound A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, a molecule of significant interest in the pharmaceutical industry, is primarily known as a process-related impurity in the synthesis of the broad-spectrum antiepileptic drug, Levetiracetam.[1][2] Its presence, even in trace amounts, can potentially impact the pharmacological profile and safety of the final drug product, making its thorough understanding and control a critical aspect of pharmaceutical development and manufacturing.[1][2] This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to detailed protocols for its synthesis and analytical quantification.

This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this specific chemical entity. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating and authoritative resource.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical substance is paramount for scientific discourse and regulatory compliance. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is known by several synonyms and chemical identifiers, which are summarized in the table below for clarity and cross-referencing.

| Identifier Type | Value |

| IUPAC Name | (2S)-2-(4-chlorobutanoylamino)butanamide[3] |

| Synonyms | Levetiracetam Related Compound A, Levetiracetam Chloramide, N-[(1S)-1-(Aminocarbonyl)propyl]-4-chlorobutanamide[3] |

| CAS Number | 102767-31-7[3] |

| Molecular Formula | C₈H₁₅ClN₂O₂[2][3] |

| Molecular Weight | 206.67 g/mol [2][3] |

| InChI | InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1[3] |

| SMILES | CCNC(=O)CCCCl[3] |

Formation as a Process-Related Impurity in Levetiracetam Synthesis

The emergence of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide as an impurity is intrinsically linked to a common synthetic route for Levetiracetam. One of the key synthetic pathways to Levetiracetam involves the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride.[4] In an ideal scenario, the reaction proceeds with the acylation of the primary amine of (S)-2-aminobutanamide, followed by an intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.

However, under certain process conditions, the intramolecular cyclization may not proceed to completion. This incomplete reaction is the primary origin of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. The presence of this open-chain precursor as an impurity underscores the critical need for precise control over reaction parameters such as temperature, reaction time, and the choice of base to drive the cyclization to completion.

Synthesis of an Authentic Reference Standard

The availability of a high-purity reference standard of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a prerequisite for its accurate quantification in pharmaceutical samples. The synthesis of this standard is typically achieved through a controlled reaction that intentionally halts before the final cyclization step of Levetiracetam synthesis.

Experimental Protocol: Synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

This protocol describes a laboratory-scale synthesis of the title compound.

Materials:

-

(S)-2-Aminobutanamide hydrochloride

-

4-Chlorobutyryl chloride

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-2-aminobutanamide hydrochloride in anhydrous dichloromethane.

-

Basification: Cool the suspension in an ice bath (0 °C) and add triethylamine dropwise. Stir the mixture for 15-20 minutes to liberate the free amine.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of 4-chlorobutyryl chloride in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide as a white solid.

Sources

- 1. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide | 102767-31-7 | Benchchem [benchchem.com]

- 2. (S)-N-(1-aMino-1-oxobutan-2-yl)-4-chlorobutanaMide | 102767-31-7 [chemicalbook.com]

- 3. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | C8H15ClN2O2 | CID 29938341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7939676B2 - Process for the preparation of levetiracetam - Google Patents [patents.google.com]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Unseen Player in Pharmaceutical Quality

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) often takes center stage. However, the silent partners in any formulation—the related compounds and impurities—are of equal, if not greater, importance in ensuring the safety and efficacy of a drug product. Levetiracetam, a widely prescribed second-generation antiepileptic drug, is no exception. This guide provides a comprehensive technical deep-dive into a critical process-related impurity: Levetiracetam Related Compound A. Our journey will traverse its discovery, the intricacies of its formation, robust analytical methodologies for its control, and its toxicological significance. This document is designed not as a rigid protocol, but as a foundational resource for the discerning scientist, offering not just the "what" and "how," but the critical "why" that underpins scientifically sound drug development.

The Genesis of a Critical Quality Attribute: Discovery and Significance

Levetiracetam Related Compound A, chemically known as (S)-N-(1-amino-1-oxobutan-2-yl)-4-chlorobutanamide, is a key intermediate in the synthesis of Levetiracetam.[1][2] Its emergence as a critical quality attribute (CQA) is intrinsically linked to the manufacturing process of the parent drug.

The history of Levetiracetam's development reveals a focus on stereospecific synthesis to isolate the desired (S)-enantiomer, which possesses the therapeutic activity.[3] In this pursuit, various synthetic routes have been explored. A prevalent pathway involves the acylation of (S)-2-aminobutanamide with 4-chlorobutanoyl chloride.[4] Levetiracetam Related Compound A is the direct product of this acylation step, prior to the final intramolecular cyclization that forms the pyrrolidone ring of Levetiracetam.

Its significance lies in its potential to persist as a process-related impurity in the final drug substance if the cyclization reaction is incomplete or inefficiently purified.[5] Furthermore, under certain degradation conditions, the pyrrolidone ring of Levetiracetam could potentially undergo hydrolysis, leading to the formation of open-ring impurities, including Compound A, although this is less common.[6] The United States Pharmacopeia (USP) has established a limit for Levetiracetam Related Compound A in the Levetiracetam drug substance, underscoring its regulatory importance.[7]

Table 1: Chemical and Physical Properties of Levetiracetam Related Compound A

| Property | Value | Source |

| Chemical Name | (S)-N-(1-amino-1-oxobutan-2-yl)-4-chlorobutanamide | [2] |

| Synonyms | Levetiracetam Impurity 3, Levetiracetam Chloramide | [5][8] |

| CAS Number | 102767-31-7 | [8] |

| Molecular Formula | C8H15ClN2O2 | [8] |

| Molecular Weight | 206.67 g/mol | [8] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Solubility | Soluble in methanol, ethanol, and water | Inferred from analytical methods |

The Chemistry of Formation: Synthesis and Degradation Pathways

Understanding the formation of Levetiracetam Related Compound A is paramount to controlling its presence in the final API.

Synthesis Pathway: An Intended Intermediate

The primary route to Levetiracetam often commences with (S)-2-aminobutyric acid. This is converted to its corresponding amide, (S)-2-aminobutanamide, often as a hydrochloride salt. The subsequent key step is the N-acylation with 4-chlorobutanoyl chloride in the presence of a base. This reaction yields Levetiracetam Related Compound A. The final step is an intramolecular cyclization, typically facilitated by a strong base, where the amide nitrogen attacks the carbon bearing the chlorine atom, closing the five-membered pyrrolidinone ring to form Levetiracetam.

Sources

- 1. data.epo.org [data.epo.org]

- 2. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide | 102767-31-7 | Benchchem [benchchem.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03358H [pubs.rsc.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. CN108821992A - A kind of Levetiracetam impurity and synthetic method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | C8H15ClN2O2 | CID 29938341 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, a chiral molecule of significant interest in the pharmaceutical industry, is primarily recognized as a critical process-related impurity in the synthesis of the antiepileptic drug Levetiracetam.[1][2] Designated as Levetiracetam Related Compound A, its monitoring and control are paramount for ensuring the quality, safety, and efficacy of the final drug product.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research, development, and quality control activities. While extensive public data on this specific molecule is limited, this document synthesizes available information from chemical databases, regulatory documents, and the scientific literature to offer a thorough understanding of its characteristics.

Chemical Identity and Nomenclature

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a derivative of butanamide with a stereocenter at the second carbon of the butanamide backbone. Its unambiguous identification is crucial for regulatory and research purposes.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(4-chlorobutanoylamino)butanamide | [1][3] |

| CAS Number | 102767-31-7 | [3] |

| Molecular Formula | C₈H₁₅ClN₂O₂ | [3] |

| Molecular Weight | 206.67 g/mol | [3] |

| Synonyms | Levetiracetam Related Compound A, Levetiracetam Impurity 3, (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide, N-[(1S)-1-(Aminocarbonyl)propyl]-4-chlorobutanamide | [3][4][5] |

| InChI | InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1 | [1] |

| SMILES | CCNC(=O)CCCCl | [3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is essential for its handling, analysis, and the development of control strategies in pharmaceutical manufacturing.

Physical Properties

Experimentally determined physical properties for this compound are not widely published. The information available is often from suppliers of reference standards or computational predictions.

| Property | Value | Source |

| Appearance | White Solid | [6] |

| Melting Point | Not available (experimentally determined) | |

| Boiling Point | 453.2 ± 30.0 °C (Predicted) | [7] |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 14.54 ± 0.46 (Predicted) | [7] |

Solubility

The solubility profile of a compound is critical for developing analytical methods and understanding its behavior in different matrices.

| Solvent | Solubility | Source |

| Methanol | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |

Synthesis and Formation

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is primarily formed as an intermediate or a byproduct during the synthesis of Levetiracetam.[9] The most common synthetic route to Levetiracetam involves the acylation of (S)-2-aminobutanamide with a 4-chlorobutyryl derivative.[10]

Figure 1: General synthetic pathway leading to the formation of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide.

General Synthetic Protocol

While a specific protocol for the targeted synthesis of this compound as a reference standard is not widely published, the general steps can be inferred from Levetiracetam synthesis procedures.

-

Reaction Setup: (S)-2-aminobutanamide (or its hydrochloride salt) is dissolved or suspended in a suitable aprotic solvent such as acetonitrile or dichloromethane.[10]

-

Acylation: 4-chlorobutyryl chloride is added to the reaction mixture, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.[10] An acid scavenger, such as an inorganic base (e.g., potassium carbonate) or an organic base (e.g., triethylamine), is often required to neutralize the HCl generated during the reaction.[10]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically filtered to remove any solid byproducts. The filtrate, containing the desired product, is then concentrated. The crude product can be isolated through precipitation or extraction.

-

Purification: Further purification is often necessary to obtain the compound in high purity for use as a reference standard. This may involve recrystallization from a suitable solvent or solvent mixture, or chromatographic techniques.

Analytical Characterization

The accurate detection and quantification of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide are critical for the quality control of Levetiracetam.

Chromatographic Methods

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of Levetiracetam and its impurities.

Example HPLC Method Parameters:

-

Column: Inertsil ODS-3V, 150 x 4.6 mm, 3µm

-

Mobile Phase A: pH 5.5 phosphate buffer : acetonitrile (950:50 v/v)

-

Mobile Phase B: Acetonitrile : water (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 205 nm

Note: These parameters are based on a published method for Levetiracetam and its impurities and may require optimization for specific applications.

Spectroscopic Data

Detailed public spectral data (NMR, IR, MS) for this compound is scarce. However, reference standards are available from various suppliers who would provide this data in their certificates of analysis.[11]

Safety and Handling

Understanding the potential hazards associated with a compound is crucial for safe handling in a laboratory or manufacturing setting.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is classified as follows:

Recommended Handling Precautions

Given its classification as an acute toxicant, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Storage

For long-term stability, this compound should be stored in a cool, dry place, typically at temperatures between 2-8°C, protected from light.

Biological Context and Significance

The primary significance of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide lies in its role as a process impurity in Levetiracetam manufacturing.[2] The presence of impurities in a final drug product can potentially impact its safety and efficacy. Therefore, regulatory agencies require strict control and monitoring of such compounds.

There is currently no readily available information on the specific pharmacological or toxicological profile of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide itself. Its impact is primarily considered in the context of the overall impurity profile of Levetiracetam.

Conclusion

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a key compound for professionals involved in the development, manufacturing, and quality control of Levetiracetam. While a comprehensive public dataset on its properties is not yet established, this guide consolidates the available information to provide a solid foundation for its handling, analysis, and understanding. As research and regulatory requirements evolve, further characterization of this and other pharmaceutical impurities will continue to be a critical area of focus.

References

-

PubChem. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide in Pharmaceutical Manufacturing. Available from: [Link]

-

SynZeal. Levetiracetam USP Related Compound A. Available from: [Link]

-

Cleanchem. Levetiracetam Related Compound A. Available from: [Link]

-

Allmpus. Levetiracetam USP RC A and Levetiracetam USP Related Compound A. Available from: [Link]

- Google Patents. Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.

-

Veeprho. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-D6. Available from: [Link]

-

Pharmaffiliates. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide. Available from: [Link]

-

Pharmaffiliates. Levetiracetam-impurities. Available from: [Link]

Sources

- 1. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide [lgcstandards.com]

- 2. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide | 102767-31-7 | Benchchem [benchchem.com]

- 3. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | C8H15ClN2O2 | CID 29938341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.usp.org [store.usp.org]

- 5. scbt.com [scbt.com]

- 6. allmpus.com [allmpus.com]

- 7. nbinno.com [nbinno.com]

- 8. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions - Google Patents [patents.google.com]

- 9. Levetiracetam USP Related Compound A | 102767-31-7 | SynZeal [synzeal.com]

- 10. Levetiracetam Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 11. Levetiracetam Related Compound A Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide solubility data

An In-Depth Technical Guide to the Solubility Profile of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Abstract: This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide (CAS: 102767-31-7), a key intermediate and known impurity in the synthesis of the antiepileptic drug Levetiracetam.[1][2] Understanding the solubility of this compound is critical for process chemistry, formulation development, and quality control within pharmaceutical manufacturing. This document outlines the theoretical principles and provides detailed, field-proven protocols for determining both thermodynamic equilibrium and kinetic solubility. It further explores the impact of critical variables such as pH and temperature, presenting illustrative data to guide researchers. The methodologies described are grounded in authoritative regulatory guidelines to ensure scientific integrity and self-validating results.

Introduction: The Critical Role of Solubility

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, also known as Levetiracetam Related Compound A, is a pivotal molecule in pharmaceutical development.[3][4] As an intermediate, its solubility dictates reaction kinetics, solvent selection, and purification strategies during the synthesis of Levetiracetam. As a potential impurity, its solubility characteristics are crucial for designing effective crystallization and purification processes to ensure the final active pharmaceutical ingredient (API) meets stringent purity specifications.[2] Poorly characterized solubility can lead to unpredictable process yields, manufacturing inefficiencies, and potential risks to final product quality and safety.

This guide provides the scientific foundation and practical methodologies for robustly characterizing the solubility of this compound, enabling informed decision-making for drug development professionals.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, solubility is not a single, monolithic value. It is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.[5]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure.[5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours) until the dissolution and precipitation rates are equal. The shake-flask method is the most reliable technique for determining thermodynamic solubility.[5]

-

Kinetic Solubility: This is a high-throughput measurement that assesses the concentration at which a compound, rapidly dissolved from a concentrated organic stock solution (usually DMSO), begins to precipitate in an aqueous buffer.[5][6][7] This method is faster and requires less compound, making it ideal for early-stage discovery and screening. However, it often overestimates the true thermodynamic solubility because it can generate supersaturated solutions.[6]

For a process intermediate and impurity like (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, both measurements are valuable. Kinetic data can guide initial solvent screening, while thermodynamic data provides the definitive values needed for process modeling, formulation, and regulatory submissions.

Gold-Standard Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the universally accepted benchmark for determining thermodynamic solubility due to its reliability and direct measure of equilibrium.[8] The protocol is designed to ensure that the system reaches a true equilibrium state, providing a self-validating result.

Causality Behind Experimental Choices

-

Excess Solid: Adding an excess of the solid compound is critical to ensure that the solvent becomes saturated, which is the definition of an equilibrium solubility measurement.

-

Equilibration Time: Amides can be slow to dissolve and equilibrate. An extended incubation period (e.g., 24-48 hours) with continuous agitation is necessary to ensure the system has reached a steady state. Samples are taken at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.

-

Temperature Control: Solubility is highly temperature-dependent.[9][10] For biopharmaceutical relevance, experiments are conducted at 37 ± 1 °C to mimic physiological conditions, as stipulated by regulatory guidelines.[11][12][13]

-

pH Control: The pH of the aqueous medium is a critical factor, as the ionization state of a molecule can dramatically alter its solubility.[14][15] The amide bonds in the target molecule can undergo pH-dependent hydrolysis, making pH control essential.[14] Testing is performed across the physiological pH range of 1.2 to 6.8 as recommended by the International Council for Harmonisation (ICH) M9 guidelines.[16][17][18]

-

Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the dissolved compound. Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is a robust method to prevent solid carryover.[13]

-

Validated Analytical Method: The concentration of the dissolved compound in the supernatant must be determined using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Step-by-Step Experimental Protocol

-

Preparation of Buffers: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) according to USP standards.

-

Compound Addition: Add an excess amount of solid (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide to several vials for each buffer condition (e.g., 5-10 mg in 1 mL of buffer). The presence of visible solid material must be confirmed.

-

Equilibration: Place the sealed vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C for process chemistry or 37 °C for biopharmaceutical assessment) and agitate continuously.[13]

-

Sampling: At predetermined time points (e.g., 24 and 48 hours), cease agitation and allow the vials to stand briefly.

-

Phase Separation: Withdraw an aliquot of the suspension and clarify it. A recommended method is to centrifuge the sample (e.g., 14,000 rpm for 15 minutes) and then filter the resulting supernatant through a 0.22 µm PVDF syringe filter.

-

Dilution & Analysis: Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation and analyze the concentration using a validated HPLC-UV method.

-

pH Verification: Measure the final pH of the suspension in each vial to ensure it has not shifted significantly during the experiment.[8]

-

Data Evaluation: Compare the concentrations at the different time points. Equilibrium is confirmed if the concentration values between 24 and 48 hours are within a narrow margin (e.g., <5%).

Thermodynamic Solubility Workflow Diagram

Caption: High-Throughput Kinetic Solubility Workflow.

Illustrative Solubility Data Profile

The following tables present hypothetical but plausible solubility data for (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, based on the expected behavior of a neutral amide compound. This data is for illustrative purposes only.

Table 1: Illustrative Thermodynamic Aqueous Solubility at 37 °C

| pH of Buffer | Solubility (µg/mL) | Solubility (mM) |

|---|---|---|

| 1.2 | 1550 | 7.50 |

| 4.5 | 1480 | 7.16 |

| 6.8 | 1450 | 7.02 |

Rationale: As a largely neutral molecule with amide groups, only minor pH-dependent solubility changes are expected across the 1.2-6.8 range. Extreme pH values could lead to hydrolysis, but within this range, solubility should be relatively consistent.

Table 2: Illustrative Effect of Temperature on Solubility in pH 6.8 Buffer

| Temperature (°C) | Solubility (µg/mL) |

|---|---|

| 4 | 850 |

| 25 (Room Temp) | 1120 |

| 37 | 1450 |

Rationale: The dissolution of most organic solids is an endothermic process, meaning solubility generally increases with temperature.[19][20]

Table 3: Illustrative Solubility in Various Solvents at 25 °C

| Solvent | Solubility Category | Estimated Solubility Range (mg/mL) |

|---|---|---|

| Water | Sparingly Soluble | 1 - 10 |

| Methanol | Soluble | 30 - 100 |

| Acetonitrile | Sparingly Soluble | 1 - 10 |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |

Rationale: The compound is expected to have higher solubility in polar organic solvents like Methanol and DMSO compared to water, which is a common characteristic for many pharmaceutical intermediates.[21]

Conclusion

A thorough understanding of the solubility of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is non-negotiable for ensuring robust and reproducible manufacturing of Levetiracetam. This guide provides the necessary theoretical background and detailed, actionable protocols for determining both thermodynamic and kinetic solubility. By adhering to these self-validating methodologies, researchers and drug development professionals can generate the high-quality, reliable data needed to optimize synthetic processes, control impurity levels, and meet rigorous regulatory standards.

References

-

ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Accessed January 23, 2026. [Link]

-

SynZeal. Levetiracetam USP Related Compound A | 102767-31-7. Accessed January 23, 2026. [Link]

-

Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. Accessed January 23, 2026. [Link]

-

PubChem. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. Accessed January 23, 2026. [Link]

-

PubMed Central. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Accessed January 23, 2026. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 23, 2026. [Link]

-

U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. Accessed January 23, 2026. [Link]

-

Allmpus. Levetiracetam USP RC A and Levetiracetam USP Related Compound A. Accessed January 23, 2026. [Link]

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Accessed January 23, 2026. [Link]

-

International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Accessed January 23, 2026. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 23, 2026. [Link]

-

The Royal Society of Chemistry. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Accessed January 23, 2026. [Link]

-

ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Accessed January 23, 2026. [Link]

-

USP-NF. Levetiracetam. Accessed January 23, 2026. [Link]

-

ResearchGate. The Effects of pH on the Supramolecular Structure of Amino Amides. Accessed January 23, 2026. [Link]

-

ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Accessed January 23, 2026. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Accessed January 23, 2026. [Link]

-

regulations.gov. m9 biopharmaceutics classification system-based biowaivers | fda. Accessed January 23, 2026. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed January 23, 2026. [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility - StatPearls. Accessed January 23, 2026. [Link]

-

Extranet Systems. ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published. Accessed January 23, 2026. [Link]

-

U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Accessed January 23, 2026. [Link]

-

USP-NF. Levetiracetam. Accessed January 23, 2026. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Accessed January 23, 2026. [Link]

-

University of Regina. On the hydrolysis mechanisms of amides and peptides. Accessed January 23, 2026. [Link]

-

Chemistry LibreTexts. 9.4: The Effect of Temperature on Solubility. Accessed January 23, 2026. [Link]

-

PubMed Central. On the pH dependence of amide proton exchange rates in proteins. Accessed January 23, 2026. [Link]

-

World Health Organization. Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. Accessed January 23, 2026. [Link]

-

U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. Accessed January 23, 2026. [Link]

-

PubMed Central. Dissolution Testing for Generic Drugs: An FDA Perspective. Accessed January 23, 2026. [Link]

-

regulations.gov. Dissolution Testing and Specification Criteria for Immediate-Release Solid Oral Dosage Forms Containing Biopharmaceutics Classification System Class. Accessed January 23, 2026. [Link]

-

International Council for Harmonisation. ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Accessed January 23, 2026. [Link]

Sources

- 1. store.usp.org [store.usp.org]

- 2. Levetiracetam USP Related Compound A | 102767-31-7 | SynZeal [synzeal.com]

- 3. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide [lgcstandards.com]

- 4. Levetiracetam - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. inventivapharma.com [inventivapharma.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. who.int [who.int]

- 14. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 18. fda.gov [fda.gov]

- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. allmpus.com [allmpus.com]

Spectroscopic Data of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide: A Technical Guide

Introduction

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a key chemical entity of significant interest within the pharmaceutical industry. Primarily recognized as a process-related impurity and a critical intermediate in the synthesis of the antiepileptic drug Levetiracetam, its thorough characterization is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This technical guide provides an in-depth analysis of the spectroscopic data for (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate its unambiguous identification and quantification.

The molecular structure of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, with the CAS Number 102767-31-7, a molecular formula of C₈H₁₅ClN₂O₂, and a molecular weight of 206.67 g/mol , presents distinct spectroscopic features that will be elucidated in this guide.[2][3][4]

Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's architecture is essential for the interpretation of its spectral data. The structure comprises a chiral center at the second carbon of the butanamide moiety, an ethyl group, a primary amide, a secondary amide, and a chlorobutyl chain. These features give rise to characteristic signals in various spectroscopic analyses.

Caption: 2D structure of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. Reputable suppliers of the reference standard for this compound, such as LGC Standards and the United States Pharmacopeia (USP), confirm its structure by NMR.[2][5]

¹H NMR Spectroscopy

The proton NMR spectrum, typically recorded at 400 MHz in a deuterated solvent like DMSO-d₆, will exhibit characteristic signals corresponding to each unique proton environment in the molecule.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | -NH- (secondary amide) |

| ~7.3 | s | 1H | -CONH₂ (primary amide) |

| ~7.0 | s | 1H | -CONH₂ (primary amide) |

| ~4.2 | m | 1H | -CH- (chiral center) |

| ~3.6 | t | 2H | -CH₂-Cl |

| ~2.2 | t | 2H | -CO-CH₂- |

| ~1.9 | m | 2H | -CH₂-CH₂Cl |

| ~1.6 | m | 2H | -CH₂-CH₃ |

| ~0.8 | t | 3H | -CH₂-CH₃ |

Interpretation:

-

Amide Protons: The downfield signals around δ 8.2 ppm (doublet) and δ 7.0-7.3 ppm (two singlets) are characteristic of the secondary and primary amide protons, respectively. Their chemical shifts are sensitive to solvent and concentration.

-

Chiral Center Proton: The multiplet at approximately δ 4.2 ppm corresponds to the proton attached to the chiral carbon. Its coupling to the adjacent methylene protons of the ethyl group and the secondary amide proton results in a complex splitting pattern.

-

Chlorobutyl Chain Protons: The triplet at ~δ 3.6 ppm is indicative of the methylene group directly attached to the chlorine atom. The adjacent methylene group appears as a multiplet around δ 1.9 ppm, and the methylene group alpha to the carbonyl is observed as a triplet around δ 2.2 ppm.

-

Ethyl Group Protons: The ethyl group gives rise to a multiplet around δ 1.6 ppm for the methylene protons and a triplet around δ 0.8 ppm for the terminal methyl protons, showing characteristic coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~174 | -CONH₂ (primary amide carbonyl) |

| ~172 | -NHCO- (secondary amide carbonyl) |

| ~55 | -CH- (chiral center) |

| ~45 | -CH₂-Cl |

| ~35 | -CO-CH₂- |

| ~30 | -CH₂-CH₂Cl |

| ~25 | -CH₂-CH₃ |

| ~10 | -CH₃ |

Interpretation:

-

Carbonyl Carbons: Two distinct signals in the downfield region (~172-174 ppm) correspond to the two amide carbonyl carbons.

-

Aliphatic Carbons: The remaining signals in the upfield region represent the carbons of the ethyl and chlorobutyl chains. The carbon attached to the chlorine atom is expected around δ 45 ppm, while the chiral carbon should appear around δ 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide will be dominated by absorptions from the amide and alkyl halide groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (amides) |

| ~1680 | C=O stretching (secondary amide - Amide I) |

| ~1640 | C=O stretching (primary amide - Amide I) |

| ~1550 | N-H bending (secondary amide - Amide II) |

| 750-650 | C-Cl stretching |

Interpretation:

-

The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of both the primary and secondary amides.

-

The strong absorptions around 1680 cm⁻¹ and 1640 cm⁻¹ are assigned to the C=O stretching vibrations (Amide I band) of the secondary and primary amides, respectively.

-

The band around 1550 cm⁻¹ is attributed to the N-H bending vibration (Amide II band) of the secondary amide.

-

The presence of a C-Cl bond is indicated by a stretching vibration in the fingerprint region, typically between 750 and 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The nominal molecular weight is 206.67 g/mol . In mass spectrometry, one would expect to observe the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 207. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks (due to ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentation Patterns: The molecule is expected to fragment at the amide bonds and along the alkyl chains.

Caption: Plausible fragmentation pathways in the mass spectrum.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the reference standard.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI):

-